Methyl 2-fluoro-4-hydroxybenzoate
Overview
Description
“Methyl 2-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H7FO3 . It is also known by other names such as “BENZOIC ACID, 2-FLUORO-4-HYDROXY-, METHYL ESTER” and “2-FLUORO-4-HYDROXYBENZOIC ACID METHYL ESTER” among others .
Synthesis Analysis
The synthesis of “Methyl 2-fluoro-4-hydroxybenzoate” involves a reaction with sulfuric acid at 90°C for 16 hours . The reaction solution is then concentrated, and the resulting colorless crystals are washed with water and dried to give the title compound .Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-4-hydroxybenzoate” can be represented by the InChI code1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
. The compound has a molecular weight of 170.14 g/mol . Chemical Reactions Analysis
“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2 . It is also an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .Physical And Chemical Properties Analysis
“Methyl 2-fluoro-4-hydroxybenzoate” is a white to yellow solid . It has a molecular weight of 170.14 g/mol . The compound has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Inhibition of Cytosolic Phospholipase A2α
“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2α . Cytosolic phospholipase A2α is an enzyme that plays a crucial role in the production of lipid mediators in inflammatory diseases. Therefore, inhibiting this enzyme can be beneficial in the treatment of various inflammatory conditions.
Synthesis of Isoxazolecarboxylic Acid Methyl Ester
“Methyl 2-fluoro-4-hydroxybenzoate” is also an intermediate in the synthesis of “3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester” (F591865) . Isoxazolecarboxylic acid methyl ester compounds have potential applications in medicinal chemistry due to their diverse biological activities.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 2-fluoro-4-hydroxybenzoate is primarily targeted towards cytosolic phospholipase A2α . This enzyme plays a crucial role in the regulation of the inflammatory response in the body.
Mode of Action
The compound interacts with its target, cytosolic phospholipase A2α, and inhibits its activity . This interaction results in a decrease in the production of arachidonic acid and its metabolites, which are key mediators of inflammation.
Biochemical Pathways
The inhibition of cytosolic phospholipase A2α by Methyl 2-fluoro-4-hydroxybenzoate affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which play a significant role in inflammation and immune responses.
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of cytosolic phospholipase A2α by Methyl 2-fluoro-4-hydroxybenzoate leads to a decrease in the production of arachidonic acid and its metabolites . This results in a reduction of inflammation and immune responses, at the molecular and cellular levels.
properties
IUPAC Name |
methyl 2-fluoro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSPMXSNCAFCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625798 | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-hydroxybenzoate | |
CAS RN |
197507-22-5 | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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